molecular formula C16H13Cl2FN4S B496131 N-(2,6-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

N-(2,6-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B496131
M. Wt: 383.3g/mol
InChI Key: JBBJVQAJCWSTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a synthetic organic compound characterized by the presence of dichlorobenzyl, fluorobenzyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the dichlorobenzyl group: The final step involves the reaction of the intermediate with 2,6-dichlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(2,6-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorobenzyl)-2,6-difluorobenzenesulfonamide
  • 4-Fluorobenzyl chloride
  • 2,6-Dichlorobenzyl chloride

Uniqueness

N-(2,6-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is unique due to the combination of its dichlorobenzyl, fluorobenzyl, and triazolyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H13Cl2FN4S

Molecular Weight

383.3g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H13Cl2FN4S/c17-14-2-1-3-15(18)13(14)8-21-23-10-20-22-16(23)24-9-11-4-6-12(19)7-5-11/h1-7,10,21H,8-9H2

InChI Key

JBBJVQAJCWSTGF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CNN2C=NN=C2SCC3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNN2C=NN=C2SCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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